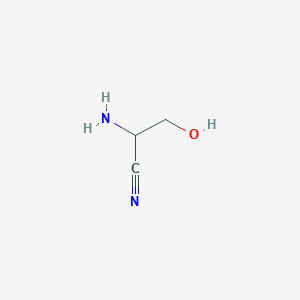

2-Amino-3-hydroxypropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-hydroxypropanenitrile is a chemical compound with the molecular formula C3H6N2O . Its average mass is 86.092 Da and its monoisotopic mass is 86.048012 Da . It also exists in the form of a hydrochloride salt .

Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon chain with an amino group (-NH2) attached to the first carbon, a hydroxy group (-OH) attached to the second carbon, and a nitrile group (-CN) attached to the third carbon .Physical And Chemical Properties Analysis

This compound has a molecular weight of 86.092 Da . The hydrochloride form of this compound has a molecular weight of 122.55 and a melting point of 156-158 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Green Synthesis of Derivatives

2-Amino-3-hydroxypropanenitrile derivatives play a significant role in green chemistry. For instance, 3-hydroxypropanaminium acetate, a new ionic liquid, has been used as a catalyst in synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process is efficient, environmentally friendly, and allows the catalyst to be reused multiple times without significant loss of activity (Shaterian & Oveisi, 2011).

Application in Polymerization

This compound derivatives have been applied in polymer chemistry. The alkoxyamine Dispolreg 007, derived from this compound, serves as a robust regulator for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).

Synthesis of Bioactive Compounds

Compounds like 3-Aminoxy-1-amino[1,1′-3H2]propane, synthesized from derivatives of this compound, are potent inhibitors of polyamine biosynthesis enzymes. These have significant implications in understanding enzyme mechanisms, binding sites, and cellular distribution (Pankaskie & Scholtz, 1989).

Catalysis in Organic Reactions

Ionic liquids derived from this compound have been used as catalysts in condensation reactions to synthesize chromene derivatives. These ionic liquids are noted for their environmentally friendly nature and reusability (Shaterian & Mohammadnia, 2015).

Role in Photocatalytic Removal

Derivatives of this compound have been investigated for their role in the photocatalytic removal of volatile organic compounds (VOCs). Hydroxyl and amino groups derived from these compounds significantly improve the adsorption capacity for VOCs (Liang et al., 2021).

Thermochemical Studies

A detailed thermochemical study of 3-hydroxypropanenitrile, a compound closely related to this compound, provides insights into its properties, like enthalpy of formation and vaporization, which are vital for understanding its applications in various chemical processes (Roux et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-1-3(5)2-6/h3,6H,2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYRGCUYTXBPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-ethylurea](/img/structure/B2468753.png)

![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)

![methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate](/img/structure/B2468759.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)

![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2468762.png)

![2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B2468764.png)

![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)

![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)